![molecular formula C13H6F3NS B13141122 4,5,7-Trifluoro-2-phenylbenzo[d]thiazole](/img/structure/B13141122.png)
4,5,7-Trifluoro-2-phenylbenzo[d]thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5,7-Trifluoro-2-phenylbenzo[d]thiazole is a heterocyclic compound that features a benzothiazole core substituted with three fluorine atoms and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,7-Trifluoro-2-phenylbenzo[d]thiazole typically involves multi-step procedures. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the condensation of 2-aminothiophenol with a trifluoromethyl-substituted benzaldehyde can lead to the formation of the desired benzothiazole ring. The reaction conditions often involve the use of acidic or basic catalysts and may require elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 4,5,7-Trifluoro-2-phenylbenzo[d]thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted benzothiazole derivatives .
Applications De Recherche Scientifique
4,5,7-Trifluoro-2-phenylbenzo[d]thiazole has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4,5,7-Trifluoro-2-phenylbenzo[d]thiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to and inhibit the activity of certain enzymes, such as kinases and proteases, which play crucial roles in cellular processes.
Pathways Involved: By inhibiting these enzymes, the compound can disrupt key signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparaison Avec Des Composés Similaires
Benzothiazole: A parent compound with similar structural features but lacking the trifluoromethyl and phenyl substitutions.
2-Phenylbenzothiazole: Similar to 4,5,7-Trifluoro-2-phenylbenzo[d]thiazole but without the trifluoromethyl groups.
4,5-Difluoro-2-phenylbenzo[d]thiazole: A closely related compound with two fluorine atoms instead of three.
Uniqueness: this compound stands out due to the presence of three fluorine atoms, which significantly influence its electronic properties and reactivity. This makes it more versatile in various chemical reactions and enhances its potential as a bioactive molecule compared to its analogs .
Propriétés
Formule moléculaire |
C13H6F3NS |
|---|---|
Poids moléculaire |
265.26 g/mol |
Nom IUPAC |
4,5,7-trifluoro-2-phenyl-1,3-benzothiazole |
InChI |
InChI=1S/C13H6F3NS/c14-8-6-9(15)12-11(10(8)16)17-13(18-12)7-4-2-1-3-5-7/h1-6H |
Clé InChI |
VMEQQBSDSVZCCW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC3=C(C(=CC(=C3S2)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





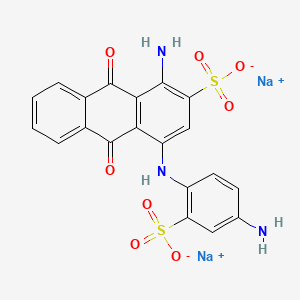
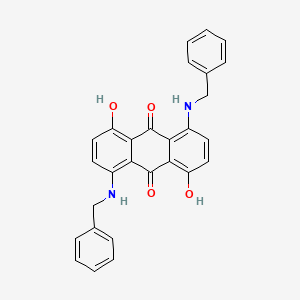
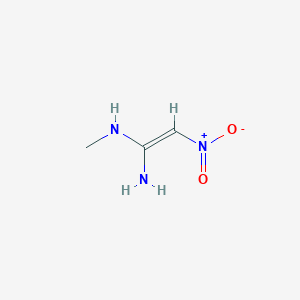
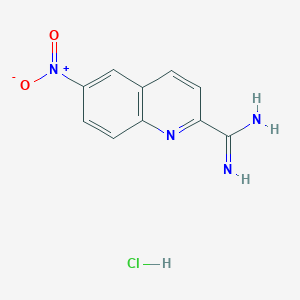


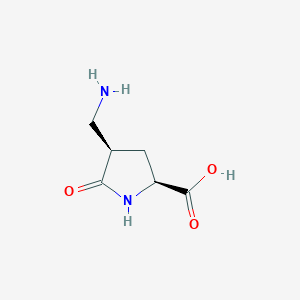



![2-(4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B13141127.png)
